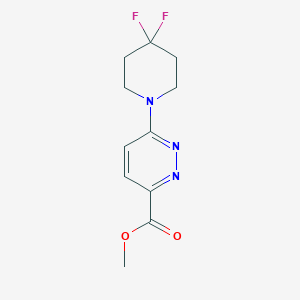

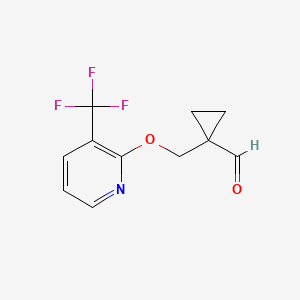

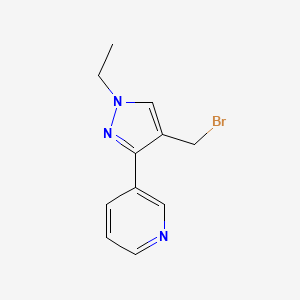

3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

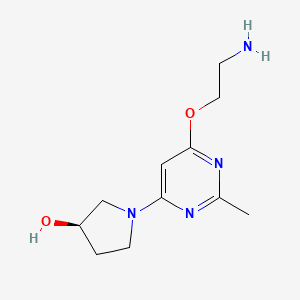

“3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It also seems to have a bromomethyl group attached to it, which is a carbon atom bonded to a bromine atom and a hydrogen atom .

Wissenschaftliche Forschungsanwendungen

Fluorescence Immunoassay

A bifunctional chelate intermediate of time-resolved fluorescence immunoassay was synthesized from a compound closely related to 3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine. This intermediate demonstrates the potential application of such compounds in fluorescence immunoassays, particularly in the development of new diagnostic tools (Pang Li-hua, 2009).

Photoreactions

The study of 2-(1H-pyrazol-5-yl)pyridine derivatives, including those similar to the queried compound, revealed their ability to exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This highlights the potential of these compounds in applications involving photochemical processes (Vetokhina et al., 2012).

Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to the one , was used to create new polyheterocyclic ring systems. This opens up the possibility for the queried compound to be utilized in the synthesis of complex ring structures with potential applications in materials science and pharmaceuticals (Abdel‐Latif et al., 2019).

Ligand for Metal Complexes

4-Bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, a similar compound, was used to create a ligand that binds to metals like palladium and platinum. This demonstrates the potential of such compounds in the development of metal complexes, which can have various applications in catalysis and material science (Tovee et al., 2010).

Catalysis

Compounds similar to the queried one have been used to synthesize complexes that act as catalysts in transfer hydrogenation of ketones. This suggests potential applications in catalytic processes, particularly in organic synthesis (Magubane et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Bromomethyl groups in similar compounds have been known to interact with various biological targets, including enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

Bromomethyl groups in other compounds have been known to undergo nucleophilic substitution reactions . In such reactions, the bromomethyl group acts as an electrophile, interacting with a nucleophile (often a protein or enzyme in biological systems). This interaction can lead to changes in the structure and function of the target molecule .

Biochemical Pathways

Bromomethylated compounds have been known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Bromomethylated compounds have been known to cause various changes at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Eigenschaften

IUPAC Name |

3-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZEVQNKUFVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.